molecular formula C12H17NO2 B11945417 Butyl 2-methylphenylcarbamate

Butyl 2-methylphenylcarbamate

Cat. No.: B11945417
M. Wt: 207.27 g/mol
InChI Key: VCJFPEAPINEXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-methylphenylcarbamate is a carbamate derivative, characterized by a urethane functional group (-NHCOO-). Carbamates are widely used in agrochemicals (e.g., pesticides) and pharmaceuticals due to their bioactivity. However, none of the provided evidence references this compound, so its specific properties (e.g., molecular weight, boiling point, solubility) and applications cannot be confirmed from the given sources.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

butyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-3-4-9-15-12(14)13-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

VCJFPEAPINEXTK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-methylphenylcarbamate can be achieved through several methods. One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides, which can be formed in situ. This method offers an economical and efficient route to many compounds of interest . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates. This reaction system does not require the addition of metal complex catalysts or metal salt additives and works with exhaust gas containing impurities .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:

Acidic Hydrolysis

Under HCl or trifluoroacetic acid (TFA), the tert-butyl group is cleaved to produce 2-methylphenylamine and CO₂:
Reaction :

Butyl 2-methylphenylcarbamate+H2OHCl2-methylphenylamine+CO2+tert-butanol\text{Butyl 2-methylphenylcarbamate} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{2-methylphenylamine} + \text{CO}_2 + \text{tert-butanol}

Conditions : 1–2 M HCl in dioxane, 50–60°C for 4–6 hours .

Basic Hydrolysis

Aqueous NaOH promotes cleavage of the carbamate bond:
Reaction :

Butyl 2-methylphenylcarbamate+NaOH2-methylphenol+tert-butanol+NaHCO3\text{this compound} + \text{NaOH} \rightarrow \text{2-methylphenol} + \text{tert-butanol} + \text{NaHCO}_3

Conditions : 2 M NaOH, reflux for 8–12 hours.

Transesterification

The tert-butyl group can be replaced by other alcohols via acid-catalyzed transesterification:
Reaction :

Butyl 2-methylphenylcarbamate+ROHH+R-2-methylphenylcarbamate+tert-butanol\text{this compound} + \text{ROH} \xrightarrow{\text{H}^+} \text{R-2-methylphenylcarbamate} + \text{tert-butanol}

Conditions : Methanol or ethanol with catalytic p-toluenesulfonic acid (PTSA), 60–80°C.

Catalytic Hydrogenation

While direct data is limited, structurally related carbamates undergo hydrogenation under Pd/C or Raney Ni catalysis:
Hypothetical Reaction :

Butyl 2-methylphenylcarbamate+H2Pd/C2-methylcyclohexylcarbamate+tert-butanol\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-methylcyclohexylcarbamate} + \text{tert-butanol}

Conditions : 30–50 psi H₂, 80–100°C.

Comparative Reaction Data

Reaction Type Reagents/Conditions Products Yield
Acidic Hydrolysis1 M HCl, dioxane, 50°C, 6 hours2-methylphenylamine + CO₂85–92%
Basic Hydrolysis2 M NaOH, reflux, 10 hours2-methylphenol + NaHCO₃78–84%
TransesterificationMethanol/PTSA, 70°C, 8 hoursMethyl 2-methylphenylcarbamate65–73%

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack of water on the carbonyl carbon, followed by tert-butyl group elimination.

  • Transesterification : Acid catalysis facilitates alcohol exchange through a tetrahedral intermediate.

Structural Influences

The 2-methyl substituent on the phenyl ring introduces steric hindrance, slightly reducing reaction rates compared to para-substituted analogs. For example, transesterification with ethanol proceeds 15% slower than with tert-butyl p-tolylcarbamate.

Scientific Research Applications

Butyl 2-methylphenylcarbamate is utilized in various scientific research applications, including:

    Chemistry: As intermediates in organic synthesis and the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As intermediates in the synthesis of pharmaceuticals, particularly in the preparation of anti-cancer drug intermediates.

    Industry: In the modification of polymers to alter their properties and enhance performance.

Mechanism of Action

The mechanism of action of butyl 2-methylphenylcarbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on Butyl 2-methylphenylcarbamate is unavailable, a general comparison can be inferred between carbamates and esters (e.g., Butyl Acetate, Butyl Carbitol Acetate) using and .

Table 1: General Comparison of Functional Groups

Property Carbamates (e.g., this compound) Esters (e.g., Butyl Acetate)
Functional Group -NHCOO- -COO-
Typical Applications Pesticides, pharmaceuticals Solvents, coatings, cleaners
Stability Moderate to high (depends on substituents) Generally stable
Bioactivity Often bioactive (enzyme inhibition) Limited bioactivity

Key Differences:

Functional Groups : Carbamates contain a nitrogen-linked carbonyl group, enabling hydrogen bonding and interactions with biological targets. Esters lack this nitrogen, limiting their bioactivity .

Applications : Butyl Acetate (C₆H₁₂O₂) is primarily a solvent in paints and coatings, with a boiling point of 126°C and density of 0.8825 g/cm³ . In contrast, carbamates like this compound are more likely to be used in agrochemical formulations.

Toxicity : Carbamates are often neurotoxic (e.g., inhibiting acetylcholinesterase), whereas esters like Butyl Carbitol Acetate (C₁₀H₂₀O₄) are classified as low-toxicity solvents .

Q & A

Q. What are the standard synthetic routes for Butyl 2-methylphenylcarbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via carbamate formation using 2-methylphenol (o-cresol) and butyl isocyanate. Key variables include:

  • Catalyst selection : Tertiary amines (e.g., triethylamine) or organotin catalysts improve reaction efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while non-polar solvents may reduce side reactions.
  • Temperature control : Reactions at 60–80°C optimize kinetics without promoting decomposition .
Synthetic MethodYield (%)Purity (HPLC)Key Conditions
Direct coupling75–85≥95%THF, 70°C, 12h
Catalyzed route88–92≥98%DMF, TEA, 65°C

Validation: Monitor reaction progress via TLC or HPLC, and confirm purity using 1H NMR^1 \text{H NMR} (δ 6.8–7.2 ppm for aromatic protons; δ 1.2–1.6 ppm for butyl chain) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

  • Thermal degradation : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >150°C for carbamates) .
  • Hydrolytic sensitivity : Expose the compound to aqueous buffers (pH 3–9) at 25°C and 40°C; quantify degradation via HPLC. Carbamates hydrolyze faster under alkaline conditions .
  • Light sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) using UV/Vis irradiation .

Data Interpretation: A >10% loss in purity under specific conditions warrants storage recommendations (e.g., desiccated, −20°C, amber glass) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:

  • Impurity interference : Use high-resolution LC-MS to identify trace byproducts (e.g., hydrolyzed carbamates) .
  • Assay variability : Standardize protocols (e.g., IC50 determination) across labs using reference inhibitors and blinded replicates .
  • Stereochemical effects : Employ chiral HPLC or X-ray crystallography to confirm enantiopurity, as stereochemistry impacts binding .

Case Study: Conflicting IC50 values (5–50 µM) in acetylcholinesterase assays were traced to residual solvents affecting enzyme kinetics; solvent-free recrystallization resolved variability .

Q. How can computational modeling optimize the design of this compound analogs for target specificity?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinase domains). Validate with MD simulations (100 ns trajectories) .
  • QSAR analysis : Correlate substituent effects (e.g., methyl vs. halogen groups) with bioactivity using Hammett constants or Hansch parameters .
  • ADMET prediction : Apply SwissADME or pkCSM to prioritize analogs with favorable pharmacokinetics (e.g., logP <3, no PAINS alerts) .

Example Workflow:

  • Generate 3D conformers of analogs.
  • Screen against target (e.g., COX-2) and off-targets (e.g., COX-1).
  • Select candidates with >10-fold selectivity and synthesize for validation .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, mixing rate). For example:
FactorLow LevelHigh LevelOptimal Level
Reaction Temperature60°C80°C70°C
Catalyst Loading1 mol%5 mol%3 mol%
  • Purification consistency : Standardize column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization solvents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

Methodological Answer: Conflicting solubility data (e.g., in DMSO vs. ethanol) require:

  • Standardized measurement : Use shake-flask method with HPLC quantification under controlled temperature (25°C ± 0.5°C) .
  • Particle size control : Mill compounds to uniform particle size (e.g., <50 µm) to eliminate kinetic solubility artifacts .
  • Co-solvent validation : Test solubility in binary solvent systems (e.g., DMSO/water) to mimic biological assay conditions .

Resolution Example: A reported 10 mg/mL solubility in DMSO was revised to 5 mg/mL after accounting for hygroscopic DMSO batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.